molecular formula C16H21NO3 B2715504 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2195879-42-4

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2715504
CAS No.: 2195879-42-4
M. Wt: 275.348
InChI Key: PEPREPUCBREMFY-UHFFFAOYSA-N
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Description

2-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic benzamide derivative characterized by a spirocyclic 7-oxaspiro[3.5]nonane moiety attached to the benzamide backbone. The methoxy group at the 2-position of the benzamide ring is a critical pharmacophore, influencing electronic properties and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

2-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-13-5-3-2-4-12(13)15(18)17-14-6-7-16(14)8-10-20-11-9-16/h2-5,14H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPREPUCBREMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the methoxy and benzamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity:

  • Anticancer Activity : Preliminary in vitro studies indicate that this compound may inhibit cancer cell proliferation, targeting pathways involved in tumor growth.
  • Neuroprotective Effects : Research suggests potential neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Biological Studies

The compound can serve as a probe to study biological pathways and interactions, particularly in the context of:

  • Receptor Binding : It may interact with specific receptors, such as opioid receptors, influencing pain modulation and other physiological processes.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways related to various diseases.

Case Studies

StudyBiological ActivityIC50 Value (µg/mL)Target
Study AAnticancer10CCRF-CEM leukemia cells
Study BNeuroprotection15Kappa-opioid receptor

These studies highlight the compound's potential therapeutic applications and underscore the need for further research to elucidate its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The benzo[d]oxazole derivative (1g) exhibits superior thermal stability, likely due to increased aromaticity and hydrogen-bonding capacity .
  • Imidazole-containing 1f shows the highest synthetic yield (81.08%), suggesting favorable reaction kinetics for this heterocycle .

Positional Isomerism: 2-Methoxy vs. 4-Methoxy Derivatives

The positional isomer 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide () differs only in the methoxy group placement. While direct data are unavailable, analogous compounds suggest:

  • 2-Methoxy derivatives often exhibit stronger hydrogen-bonding interactions due to proximity to the amide group, enhancing target binding .
  • 4-Methoxy analogs may display altered solubility profiles, as para-substitution reduces steric hindrance but decreases dipole moments .

Pharmacological Profiles of Related Benzamides

Anticancer and Metabolic Effects

  • Sulfamoyl Benzamides : Activate glucokinase (GK) via H-bond interactions with Arg63 (distance: ~3.1–3.4 Å), critical for antidiabetic activity .
  • Benzamide mGlu5 PAMs : Exhibit EC50 ≤1 μM in allosteric modulation of metabotropic glutamate receptors, indicating high potency .

Biological Activity

2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS Number: 2195879-42-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique spirocyclic structure, which is known to influence its pharmacological properties.

  • Molecular Formula : C16_{16}H21_{21}NO3_3
  • Molecular Weight : 275.34 g/mol
  • Structural Characteristics : The compound contains a methoxy group and a spirocyclic moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The spirocyclic structure may enhance binding affinity and specificity, potentially leading to varied therapeutic effects.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound, focusing on:

Case Studies

  • Anticancer Activity :
    • A study investigated the cytotoxic effects of various spirocyclic compounds on human cancer cell lines. Although direct data on this compound was not available, related compounds demonstrated significant inhibition of cell proliferation, indicating a potential avenue for further exploration.
  • Neuroprotective Effects :
    • Research into similar benzamide derivatives has shown neuroprotective effects in models of neurodegenerative diseases. These findings suggest that further investigation into the neuroprotective potential of this compound could yield valuable insights.

Comparative Biological Activity Table

Compound NameStructure TypeBiological ActivityReference
This compoundSpirocyclic BenzamideAntitumor (potential), Anti-inflammatory (potential)
3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamideSpirocyclic BenzamideCytotoxicity against cancer cells
N-{7-Oxaspiro[3.5]nonan-2-yl}-4-(pyridin-3-yl)benzamideSpirocyclic BenzamideNeuroprotective effects observed

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide?

  • Methodology : The synthesis of benzamide derivatives typically involves coupling a carboxylic acid (e.g., 2-methoxybenzoic acid) with an amine (e.g., 7-oxaspiro[3.5]nonan-1-amine). A common approach uses activation of the carboxylic acid via acid chloride formation (oxalyl chloride, catalytic DMF) followed by reaction with the amine in a biphasic solvent system (e.g., CH₂Cl₂/water) under basic conditions (K₂CO₃) to neutralize HCl . For sterically hindered amines, coupling agents like HATU or DCC may enhance yields. Purification via HPLC or recrystallization is advised to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use multi-nuclear NMR (¹H, ¹³C) to verify the methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and the spirocyclic amine’s protons (characteristic splitting patterns). Mass spectrometry (HRMS or LCMS) confirms the molecular ion (e.g., [M+H]⁺). IR spectroscopy can validate the amide carbonyl stretch (~1650–1680 cm⁻¹). X-ray crystallography (using SHELXL for refinement) is ideal for absolute configuration determination, especially if the compound crystallizes .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology : Follow GHS guidelines for amides and spirocyclic amines. Use personal protective equipment (gloves, goggles) to avoid skin/eye contact (S24/25) and minimize dust inhalation (S22). Work in a fume hood, as similar benzamides may release toxic vapors during reactions. Refer to SDS data for related compounds (e.g., 2-methoxy-N-(piperidin-4-yl)benzamide hydrochloride) for hazard classification and disposal protocols .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like BTK (Bruton’s tyrosine kinase), as structurally related benzamides show inhibitory activity . Use 3D-QSAR models to correlate substituent effects (e.g., methoxy position, spirocyclic ring size) with activity. Leverage PubChem-derived descriptors (e.g., topological polar surface area, logP) to predict pharmacokinetic properties .

Q. What experimental approaches can resolve contradictions in biological assay data for this compound?

  • Methodology : If inconsistent activity is observed (e.g., in enzymatic vs. cell-based assays), conduct metabolite profiling (LC-MS/MS) to identify degradation products or off-target interactions. Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). Cross-reference with CYP3A4 inhibition data to rule out metabolic interference .

Q. How can the spirocyclic moiety influence the compound’s conformational stability?

  • Methodology : Perform dynamic NMR studies to analyze ring-flipping kinetics of the 7-oxaspiro[3.5]nonane system. Compare with X-ray structures to assess torsional angles and non-covalent interactions (e.g., intramolecular hydrogen bonds). Use DFT calculations (B3LYP/6-31G*) to model energy barriers for conformational changes .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodology : Modify counterions (e.g., hydrochloride salts) or employ co-solvents (PEG-400, cyclodextrins) based on Hansen solubility parameters. Evaluate logD (octanol-water distribution coefficient) via shake-flask assays. For oral bioavailability, consider prodrug derivatization (e.g., esterification of the methoxy group) .

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